molecular formula C14H10BrNO2 B390153 (Z)-3-Bromobenzaldehyde O-benzoyloxime

(Z)-3-Bromobenzaldehyde O-benzoyloxime

Cat. No.: B390153
M. Wt: 304.14g/mol
InChI Key: XKOUSEDJAXZVLQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Bromobenzaldehyde O-benzoyloxime is a derivative of 3-bromobenzaldehyde, where the aldehyde group is converted into an oxime functional group (C=N-OH) and further esterified with a benzoyl group (O-benzoyl). The Z-configuration refers to the spatial arrangement of substituents around the C=N bond. This compound is of interest in organic synthesis due to the electron-withdrawing bromine substituent at the 3-position of the aromatic ring, which enhances electrophilicity and influences reactivity in nucleophilic addition or condensation reactions .

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14g/mol

IUPAC Name

[(E)-(3-bromophenyl)methylideneamino] benzoate

InChI

InChI=1S/C14H10BrNO2/c15-13-8-4-5-11(9-13)10-16-18-14(17)12-6-2-1-3-7-12/h1-10H/b16-10+

InChI Key

XKOUSEDJAXZVLQ-MHWRWJLKSA-N

SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Effects of Substituents

The reactivity of benzaldehyde derivatives is heavily influenced by substituents. For example:

  • 3-Bromobenzaldehyde (parent compound): The bromine atom at the 3-position is electron-withdrawing, activating the aldehyde toward nucleophilic attack. This is demonstrated in aldol condensation reactions, where 3-bromobenzaldehyde achieves near-quantitative yields of α,β-unsaturated ketones due to enhanced electrophilicity .
  • 4-Nitrobenzaldehyde: While also electron-withdrawing, the nitro group at the 4-position causes solubility issues in aqueous systems, requiring ethanol as a co-solvent for efficient reactions. This contrasts with 3-bromobenzaldehyde, which performs well in water-ionic liquid systems .
  • p-Methoxybenzaldehyde : The methoxy group is electron-donating, reducing aldehyde reactivity. In aldol reactions, p-methoxybenzaldehyde yields only 88% product under optimized conditions, significantly lower than 3-bromobenzaldehyde .
Table 1: Reactivity of Benzaldehyde Derivatives in Aldol Condensation
Compound Substituent Position/Type Yield of α,β-Unsaturated Ketone Reaction System
3-Bromobenzaldehyde 3-Br (EWG) ~100% [N2222][EtNHC3SO3]/water
2-Chlorobenzaldehyde 2-Cl (EWG) ~100% [N2222][EtNHC3SO3]/water
p-Methoxybenzaldehyde 4-OCH3 (EDG) 88% [N2222][EtNHC3SO3]/water
4-Nitrobenzaldehyde 4-NO2 (EWG) 98%* (with ethanol co-solvent) [N2222][EtNHC3SO3]/ethanol

Note: 4-Nitrobenzaldehyde requires ethanol for solubility, altering product selectivity .

Comparison with Other O-Benzoyloxime Derivatives

O-Benzoyloximes are widely used as ligands or intermediates. Key comparisons include:

  • O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 14): This β-cyclodextrin complex (LA-4) exhibits distinct solubility and biological activity due to its bicyclic structure. Unlike (Z)-3-bromobenzaldehyde O-benzoyloxime, this compound requires β-cyclodextrin for stabilization, highlighting differences in molecular complexity and applications .
  • O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 13): Similar to LA-4, this derivative (LA-3) forms β-cyclodextrin complexes but differs in alkoxy chain length (isopropoxy vs. ethoxy). Such structural variations influence host-guest interactions and thermal stability .

Key Research Findings

  • Electronic Effects : The 3-bromo substituent enhances electrophilicity, making this compound more reactive than electron-donating analogs (e.g., methoxy) but less prone to solubility issues than nitro-substituted derivatives .
  • Structural Complexity : Unlike bicyclic O-benzoyloximes (e.g., LA-3, LA-4), this compound lacks a diazabicyclo framework, simplifying its synthesis but limiting β-cyclodextrin interactions .
  • Synthetic Versatility : The bromine atom enables further functionalization via cross-coupling, positioning it as a versatile intermediate for pharmaceuticals and materials science .

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